4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine

Medicinal chemistry ADMET optimization Kinase inhibitor design

4-(4-Methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine (CAS 2549041-87-2) is a trisubstituted pyrazole derivative with molecular formula C₁₂H₁₅N₃O and molecular weight 217.27 g/mol. The compound features a 4-methoxyphenyl group at the pyrazole C-4 position and an N,N-dimethylamino substituent at the C-3 position, distinguishing it from primary amine analogs in the pyrazol-3-amine class.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 2549041-87-2
Cat. No. B6461046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine
CAS2549041-87-2
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=NN1)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H15N3O/c1-15(2)12-11(8-13-14-12)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3,(H,13,14)
InChIKeyJWOBMVAKKVXFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine (CAS 2549041-87-2): Core Chemical Identity and Structural Context


4-(4-Methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine (CAS 2549041-87-2) is a trisubstituted pyrazole derivative with molecular formula C₁₂H₁₅N₃O and molecular weight 217.27 g/mol . The compound features a 4-methoxyphenyl group at the pyrazole C-4 position and an N,N-dimethylamino substituent at the C-3 position, distinguishing it from primary amine analogs in the pyrazol-3-amine class. Its SMILES notation is COc1ccc(-c2cn[nH]c2N(C)C)cc1 . This compound belongs to a broader class of 3-aminopyrazoles that have been investigated for anti-inflammatory and kinase-modulating activities [1], [2].

Why 4-(4-Methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine Cannot Be Replaced by Generic Pyrazol-3-amine Analogs


Within the pyrazol-3-amine family, substitution pattern dictates physicochemical properties, biological target engagement, and synthetic utility. The N,N-dimethylamino group at C-3 eliminates hydrogen-bond donor capacity relative to primary amine analogs (e.g., CAS 93439-79-3, which possesses two N–H donors) , [1]. This modification alters LogP, solubility, and metabolic stability. Compared to N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064, CAS 103141-09-9), which carries a 1-phenyl substituent and an aniline-type linkage, the target compound presents a distinct steric and electronic profile that affects kinase selectivity and synthetic elaboration potential . Regioisomers such as 4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1015846-18-0) differ in the position of the amine substituent (3-amine vs. 5-amine), leading to divergent reactivity in downstream functionalization [2].

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine (2549041-87-2) vs. Closest Analogs


Elimination of Hydrogen-Bond Donor Capacity vs. Primary Amine Analog (93439-79-3)

The target compound replaces the primary amine (-NH₂) at the pyrazole C-3 position with an N,N-dimethylamino (-N(CH₃)₂) group. The primary amine analog 4-(4-methoxyphenyl)-1H-pyrazol-3-amine (CAS 93439-79-3) possesses 2 hydrogen-bond donors (HBD), whereas the target compound has zero HBD. This structural difference is predicted to reduce aqueous solubility but improve membrane permeability. The primary amine analog exhibits a melting point of 204–206 °C [1], while experimental melting point data for the target compound remain unreported, consistent with the lower crystallinity often associated with tertiary amine substitution. The LogP of the primary amine analog is reported as 2.249 ; the target compound's XLogP is predicted to be higher (estimated ~2.7–3.0) owing to the additional methyl groups.

Medicinal chemistry ADMET optimization Kinase inhibitor design

Molecular Weight Reduction and Simplified Substitution vs. FPL-62064 (103141-09-9)

The target compound (MW 217.27) is 48.04 Da lighter than N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064, MW 265.31) . FPL-62064 is a dual 5-LOX/COX inhibitor with IC₅₀ values of 3.5 μM and 3.1 μM, respectively . The target compound lacks the 1-phenyl substituent and the aniline-type N–H linkage present in FPL-62064, which eliminates a potential metabolic liability (N-dearylation) and reduces molecular complexity. This lower molecular weight places the target compound closer to fragment-like chemical space (MW < 250), which is advantageous for fragment-based screening campaigns where FPL-62064 exceeds typical fragment size cutoffs.

Kinase inhibition Fragment-based drug discovery Lead optimization

Regioisomeric Differentiation: 3-Amine vs. 5-Amine Substitution Pattern

The target compound is a 3-aminopyrazole, whereas 4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1015846-18-0) is a 5-aminopyrazole regioisomer with identical molecular formula (C₁₂H₁₅N₃O, MW 217.27) [1]. In pyrazole chemistry, the 3-amino position exhibits greater nucleophilicity and distinct reactivity toward electrophiles compared to the 5-amino position, owing to differences in the electronic environment of the pyrazole ring [2]. The 3-amino isomer is more amenable to diazotization and subsequent cross-coupling reactions, which are critical for late-stage diversification in medicinal chemistry. Both compounds share the same molecular weight (217.27 Da), making regioisomeric identity verification (e.g., by NOESY or X-ray crystallography) essential for procurement quality control.

Organic synthesis Building blocks Regioselective functionalization

Synthetic Tractability as a Building Block for Parallel Library Synthesis

The target compound functions as a versatile building block for constructing more complex organic molecules via substitution and cross-coupling reactions . The N,N-dimethylamino group serves as a protected amine equivalent that can be deprotected or directly elaborated, while the free N–H at the pyrazole N1 position enables alkylation, arylation, or acylation without competing reactions at the 3-amino nitrogen—an advantage over primary amine analogs where chemoselectivity between N1 and the exocyclic NH₂ can be problematic. In contrast, FPL-62064 (CAS 103141-09-9) has the N1 position already occupied by a phenyl group, limiting its utility for library diversification [1].

Parallel synthesis Medicinal chemistry building blocks Diversity-oriented synthesis

Class-Level Inference: Pyrazol-3-amine Scaffold Activity in Kinase Inhibition and Anti-Inflammatory Pathways

The pyrazol-3-amine scaffold is recognized in the patent literature as a privileged structure for modulating kinase activity, particularly Kit receptor tyrosine kinase and inflammatory mediators [1], [2]. FPL-62064, a 1-phenyl-substituted pyrazol-3-amine, demonstrates dual 5-LOX/COX inhibition (IC₅₀ = 3.5 μM and 3.1 μM, respectively) and Kit kinase inhibition [3], . While direct target engagement data for the N,N-dimethyl analog (2549041-87-2) are not yet reported in the primary literature, the structural similarity to FPL-62064—specifically the conserved 4-(4-methoxyphenyl)pyrazole core—supports the hypothesis of overlapping biological activity space. The absence of the N1-phenyl group in the target compound may confer differentiated kinase selectivity profiles relative to FPL-62064.

Kinase inhibition Anti-inflammatory Patent landscape analysis

Recommended Application Scenarios for 4-(4-Methoxyphenyl)-N,N-dimethyl-1H-pyrazol-3-amine in Research and Industrial Procurement


Fragment-Based Drug Discovery Targeting Kinase or Inflammatory Pathways

With a molecular weight of 217.27 Da , the target compound falls within fragment-like chemical space (MW < 250), making it suitable for fragment-based screening campaigns against kinase targets such as Kit, where the pyrazol-3-amine core is a validated recognition element [1]. The absence of N1-phenyl substitution (compared with FPL-62064) provides an additional vector for fragment growing, while the N,N-dimethyl group modulates physicochemical properties without introducing hydrogen-bond donor capacity.

Medicinal Chemistry SAR Exploration via Orthogonal Functionalization

The compound offers two chemically orthogonal diversification sites: the free N1–H of the pyrazole ring and the N,N-dimethylamino group at C3 . This enables sequential chemoselective derivatization—for example, N1-alkylation followed by C3-functionalization—without the protecting group manipulations required for primary amine analogs (e.g., CAS 93439-79-3). This synthetic efficiency is valuable for parallel library synthesis in lead optimization programs.

Reference Standard for Regioisomeric Quality Control in Pyrazole Building Block Procurement

The existence of regioisomeric 5-aminopyrazole analogs with identical molecular formula (C₁₂H₁₅N₃O, MW 217.27) [2] creates a quality control challenge in chemical supply chains. The target compound serves as an authenticated reference material for developing HPLC or NMR-based identity verification protocols, ensuring that research groups receive the correct 3-amino regioisomer rather than the 5-amino variant, which would exhibit different reactivity in downstream transformations.

Scaffold-Hopping Starting Point from FPL-62064 for Improved ADMET Properties

For programs seeking to improve upon the ADMET profile of the dual 5-LOX/COX inhibitor FPL-62064, the target compound offers a scaffold-hopping opportunity: removal of the metabolically labile N-phenyl group and reduction of molecular weight by 48 Da [1], . The tertiary amine at C3 may also reduce CYP450-mediated N-dealkylation liability compared to secondary amine-containing analogs.

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